molecular formula C15H16FNO2S B4610389 1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide

1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide

Cat. No.: B4610389
M. Wt: 293.4 g/mol
InChI Key: MJJQAEIYPGTHIN-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a methanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide typically involves the reaction of 2-fluoroaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like dichloromethane or toluene

    Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
  • **1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
  • **1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Uniqueness

1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is unique due to its specific combination of fluorophenyl and methylphenyl groups attached to a methanesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-12-6-8-13(9-7-12)10-17-20(18,19)11-14-4-2-3-5-15(14)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJQAEIYPGTHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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